molecular formula C18H23NO B13740065 alpha-((sec-Butylamino)methyl)benzhydrol CAS No. 13150-35-1

alpha-((sec-Butylamino)methyl)benzhydrol

Cat. No.: B13740065
CAS No.: 13150-35-1
M. Wt: 269.4 g/mol
InChI Key: IYXUNALTWBOJDN-UHFFFAOYSA-N
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Description

Alpha-((sec-Butylamino)methyl)benzhydrol: is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.42 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzhydrol moiety and a sec-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((sec-Butylamino)methyl)benzhydrol typically involves the reaction of benzhydrol with sec-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques .

Mechanism of Action

The mechanism of action of alpha-((sec-Butylamino)methyl)benzhydrol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Alpha-((sec-Butylamino)methyl)benzhydrol is unique due to the presence of the sec-butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

13150-35-1

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(butan-2-ylamino)-1,1-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-3-15(2)19-14-18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,19-20H,3,14H2,1-2H3

InChI Key

IYXUNALTWBOJDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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